1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as a pharmacological agent. This compound features a piperazine core substituted with a 1,3-benzodioxole moiety and a sulfonyl group derived from tetramethylphenyl. The compound's structure suggests it may interact with biological targets, making it of interest in drug development.
Source: The compound can be synthesized through various chemical methods, primarily involving the reaction of specific precursors that introduce the benzodioxole and sulfonyl groups onto the piperazine scaffold.
Classification: This compound belongs to the class of piperazine derivatives, which are often explored for their biological activity, including anti-cancer and anti-inflammatory properties.
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine typically involves several key steps:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular formula for 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine is , with a molecular weight of approximately 262.3043 g/mol.
Structure: The compound features a piperazine ring (a six-membered ring containing two nitrogen atoms) with two significant substituents:
The structural representation can be visualized using molecular modeling software or drawing tools that depict the spatial arrangement of atoms.
The chemical reactivity of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine can be analyzed through its potential reactions:
Understanding these reactions is essential for predicting the stability and reactivity profile in biological systems.
Physical Properties:
Chemical Properties:
Relevant data regarding melting point and boiling point should be determined experimentally or sourced from chemical databases for precise applications.
The applications of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine primarily lie within medicinal chemistry:
Piperazine derivatives represent a cornerstone of modern medicinal chemistry, characterized by a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This diazine scaffold exhibits remarkable conformational flexibility, enabling optimal interactions with diverse biological targets. Its proton-accepting capacity facilitates hydrogen bonding with receptor sites, while the substituents at the N1 and N4 positions allow for extensive pharmacological tailoring. The piperazine ring system features prominently in FDA-approved therapeutics spanning antipsychotics (e.g., aripiprazole), antidepressants (e.g., trazodone), antifungals (e.g., voriconazole), and anthelmintics, demonstrating its therapeutic versatility [6] [9].
The piperazine ring's significance stems from its dual nitrogen atoms, which can be differentially functionalized to modulate electronic properties, solubility, and binding affinity. When incorporated into drug molecules, this moiety often serves as a:
Notably, N-benzylated piperazines like methylenedioxybenzylpiperazine (MDBZP) demonstrate targeted bioactivity due to the aromatic moiety's stacking interactions with neuronal receptors. These compounds exploit the piperazine ring's ability to tether lipophilic domains to hydrogen-bond accepting groups, creating dual-function pharmacophores [6].
Table 1: Structurally Related Piperazine Derivatives from Scientific Literature
Compound Name | Molecular Formula | Structural Features | Source |
---|---|---|---|
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine | C₂₂H₂₈N₂O₄S | Benzodioxolylmethyl + tetramethylbenzenesulfonyl | [2] |
1-(3,4-Methylenedioxybenzyl)piperazine (MDBZP) | C₁₂H₁₆N₂O₂ | Unsubstituted benzodioxolylmethyl piperazine | [6] |
1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone | C₂₀H₂₀N₂O₅ | Dual benzodioxolyl groups (carbonyl linkage) | [3] |
4-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | C₂₅H₂₅N₄O₃S | Benzodioxolylmethyl + methoxyphenyl-thienopyrimidine | [10] |
N¹-(1,3-benzodioxol-5-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide | C₂₀H₁₆FN₃O₅ | Benzodioxolyl acetamide derivative | [5] |
Benzodioxolylmethyl (1,3-benzodioxol-5-ylmethyl) substituents introduce distinct pharmacological properties:
Aryl sulfonyl groups (e.g., 2,3,5,6-tetramethylphenylsulfonyl) confer:
Table 2: Electronic and Steric Properties of Key Substituents
Substituent | Hammett Constant (σ) | Taft Steric Parameter (Es) | Biological Role |
---|---|---|---|
1,3-Benzodioxol-5-ylmethyl | σₘ = 0.12, σₚ = 0.01 | -0.38 | Lipophilic binding, π-stacking, moderate electron donation |
2,3,5,6-Tetramethylphenylsulfonyl | σₘ = 0.58, σₚ = 0.60 | -2.78 (high steric demand) | Conformational constraint, H-bond acceptance, strong electron withdrawal |
4-Methoxyphenyl (comparator) | σₚ = -0.27 | -0.55 | Electron donation, moderate steric bulk |
This hybrid compound (MW: 416.53 g/mol, C₂₂H₂₈N₂O₄S) integrates two pharmacologically privileged motifs: the benzodioxolylmethyl group for target engagement and the tetramethylbenzenesulfonyl moiety for metabolic stability and conformational control [2]. The structural rationale encompasses:
This compound's structural uniqueness lies in the fusion of electron-rich (benzodioxolyl) and electron-deficient (sulfonamide) domains bridged by the piperazine spacer—a design strategy proven successful in kinase inhibitors like ulixertinib (ERK1/2 IC₅₀: 140 nM) [8]. Investigation provides insights into structure-activity relationships of sterically encumbered sulfonamides, informing future designs of CNS-penetrant therapeutics.
Table 3: Key Structural and Calculated Properties of the Keyword Compound
Property | Value | Significance |
---|---|---|
Molecular Weight | 416.53 g/mol | Optimal for CNS penetration (<450 Da) |
Formula | C₂₂H₂₈N₂O₄S | Confirmed elemental composition |
Hydrogen Bond Acceptors | 6 | Facilitates target binding and moderate solubility |
Hydrogen Bond Donors | 0 | Low desolvation penalty for membrane permeation |
Rotatable Bonds | 5 | Moderate conformational flexibility |
Calculated logP (cLogP) | ~3.15 (estimated) | Predicts good membrane permeability |
Polar Surface Area (PSA) | ~76 Ų (estimated) | Indicates potential blood-brain barrier penetration |
Compound Nomenclature Standardization:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1